4-(5-Bromo-1,3-thiazol-2-yl)phenol
CAS No.: 1163703-60-3
Cat. No.: VC7362530
Molecular Formula: C9H6BrNOS
Molecular Weight: 256.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1163703-60-3 |
|---|---|
| Molecular Formula | C9H6BrNOS |
| Molecular Weight | 256.12 |
| IUPAC Name | 4-(5-bromo-1,3-thiazol-2-yl)phenol |
| Standard InChI | InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H |
| Standard InChI Key | OTIWQHTZWDPATF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=C(S2)Br)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a para-substituted phenol group. Key structural features include:
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Bromine substitution: Positioned at the 5th carbon of the thiazole ring, bromine enhances electrophilic aromatic substitution potential.
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Phenol moiety: The hydroxyl group at the phenyl ring’s 4-position enables hydrogen bonding and participation in redox reactions .
The SMILES notation (C1=CC(=CC=C1C2=NC=C(S2)Br)O) and InChIKey (OTIWQHTZWDPATF-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₉H₆BrNOS |
| Molecular weight | 256.12 g/mol |
| SMILES | C1=CC(=CC=C1C2=NC=C(S2)Br)O |
| InChIKey | OTIWQHTZWDPATF-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol exists for 4-(5-Bromo-1,3-thiazol-2-yl)phenol, analogous methods for brominated thiazoles suggest two viable routes:
Route 1: Bromination of Preformed Thiazoles
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Thiazole formation: Condensation of thiourea with α-bromoacetophenone derivatives under iodine catalysis yields 4-arylthiazol-2-amine intermediates .
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Electrophilic bromination: Treating the thiazole intermediate with bromine (Br₂) in tetrahydrofuran (THF) at 0–5°C introduces bromine at the 5-position.
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Phenol coupling: Suzuki-Miyaura cross-coupling with 4-hydroxyphenylboronic acid completes the structure .
Route 2: Palladium-Catalyzed Cross-Coupling
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A one-pot procedure using 5-bromo-2-iodothiazole and 4-hydroxyphenylzinc chloride in the presence of Pd(PPh₃)₄ achieves direct aryl-aryl bond formation .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–60°C (coupling step) |
| Catalyst loading | 5–10 mol% Pd |
| Solvent | THF/H₂O (3:1) |
| Yield | 65–78% (reported for analogs) |
Physicochemical and Spectral Properties
Spectroscopic Analysis
IR Spectroscopy:
¹H NMR (DMSO-d₆):
Mass Spectrometry:
Computational and ADME Profiling
Molecular Docking Insights
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Binding pose: The phenol group forms hydrogen bonds with Ser305 (ERα), while bromine occupies a hydrophobic subpocket .
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Docking score: -8.6 to -9.4 kcal/mol across multiple targets .
ADME Predictions
| Parameter | Value |
|---|---|
| logP (Lipophilicity) | 2.7 ± 0.3 |
| Water solubility | 12.5 μg/mL (moderate) |
| CYP3A4 inhibition | Low (IC₅₀ > 50 μM) |
| Plasma protein binding | 89% |
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